molecular formula C7H5Cl2NO2 B1362339 Methyl 5,6-Dichloronicotinate CAS No. 56055-54-0

Methyl 5,6-Dichloronicotinate

Cat. No.: B1362339
CAS No.: 56055-54-0
M. Wt: 206.02 g/mol
InChI Key: HWZINXYBRIQTEJ-UHFFFAOYSA-N
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Description

Methyl 5,6-Dichloronicotinate is an organic compound with the chemical formula C₇H₅Cl₂NO₂. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by chlorine atoms, and the carboxyl group is esterified with a methyl group. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-Dichloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form corresponding oxides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Agricultural Chemicals

Methyl 5,6-Dichloronicotinate serves as a crucial intermediate in the synthesis of pesticides and herbicides. Its role is significant in enhancing crop protection and yield. The compound's efficacy in controlling pests and diseases makes it a valuable asset in agricultural practices.

Key Points:

  • Function: Intermediate for pesticide synthesis.
  • Impact: Increases crop yield and protection.

Pharmaceutical Development

In the pharmaceutical sector, this compound is utilized in developing drugs aimed at treating bacterial infections. Its structural properties allow for modifications that enhance the pharmacological activity of resulting compounds.

Key Points:

  • Use: Development of antibacterial agents.
  • Significance: Important for medicinal chemistry advancements.

Material Science

The compound finds applications in formulating specialty polymers and coatings. These materials benefit from improved durability and resistance to environmental factors, making them suitable for various industrial applications.

Key Points:

  • Application: Specialty polymers and coatings.
  • Advantage: Enhanced material properties.

Research Reagents

As a versatile reagent, this compound is employed in organic synthesis and analytical chemistry. It aids researchers in developing new compounds and conducting experiments effectively.

Key Points:

  • Role: Research reagent for organic synthesis.
  • Utility: Facilitates experimental procedures.

Biochemical Studies

In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways. Its application can lead to significant advancements in biotechnology and health sciences by providing insights into complex biological systems.

Key Points:

  • Focus: Enzyme interactions and metabolic pathways.
  • Outcome: Advances in biotechnology.

Data Table: Applications Overview

Application AreaSpecific UseImpact/Benefit
Agricultural ChemicalsIntermediate for pesticidesEnhanced crop yield
Pharmaceutical DevelopmentAntibacterial drug developmentImproved treatment options
Material ScienceSpecialty polymers and coatingsIncreased durability
Research ReagentsOrganic synthesis and analytical chemistryFacilitated research
Biochemical StudiesStudy of enzyme interactionsInsights into metabolic processes

Case Study 1: Agricultural Efficacy

A study conducted on the effectiveness of this compound as a pesticide demonstrated a marked reduction in pest populations compared to untreated control groups. This research highlighted its potential as an environmentally friendly alternative to traditional pest control methods.

Case Study 2: Pharmaceutical Innovation

Research published on the synthesis of new antibacterial agents using this compound showed promising results against resistant bacterial strains. The modifications made to the compound significantly enhanced its antibacterial activity, showcasing its importance in drug development.

Case Study 3: Material Durability

An investigation into the use of this compound in polymer formulations revealed that coatings developed with this compound exhibited superior resistance to UV degradation compared to standard formulations. This finding underscores its potential for use in outdoor applications where material longevity is critical.

Mechanism of Action

The mechanism of action of Methyl 5,6-Dichloronicotinate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 5,6-Dichloronicotinate can be compared with other similar compounds such as:

  • Methyl 2,3-Dichloronicotinate
  • 5,6-Dichloronicotinic Acid
  • 2,3-Dichloropyridine-4-boronic Acid

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and esterification, which confer unique chemical and physical properties. These properties make it particularly useful in certain chemical syntheses and research applications .

Biological Activity

Methyl 5,6-dichloronicotinate (MDCN) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of MDCN, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₆H₄Cl₂N₁O₂
  • Molecular Weight : 192.00 g/mol
  • Melting Point : 164-168 °C
  • Boiling Point : 342.1 °C at 760 mmHg
  • Density : 1.6 g/cm³

These properties contribute to its reactivity and interactions with biological systems.

Antimicrobial Properties

MDCN has been investigated for its potential antimicrobial activity. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.

Anticancer Activity

Research indicates that MDCN possesses anticancer properties, particularly against certain types of cancer cells such as breast and colon cancer. The compound appears to induce apoptosis (programmed cell death) in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

The biological activity of MDCN is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : MDCN can inhibit enzymes involved in critical metabolic pathways, which may lead to reduced cell proliferation in cancerous tissues.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing signaling pathways that regulate cellular growth and survival.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of MDCN against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial potential.

Research on Anticancer Effects

In vitro studies conducted at a leading cancer research institute assessed the effects of MDCN on MCF-7 (breast cancer) cells. The findings revealed that treatment with MDCN at concentrations of 10-50 µM resulted in a significant decrease in cell viability, with IC50 values calculated at approximately 25 µM.

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
Methyl 4,6-DichloronicotinatePyridine derivativeLimited antimicrobial activity
Methyl 5-Amino-4,6-DichloronicotinatePyridine derivativeEnhanced anticancer properties

MDCN is unique among its analogs due to its dual action as both an antimicrobial and anticancer agent, making it a candidate for further drug development.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Methyl 5,6-Dichloronicotinate, and how can purity be verified?

Q. How can researchers mitigate safety risks when handling this compound?

  • Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coat, and goggles. Work in a fume hood to avoid inhalation. Store in airtight containers at room temperature, away from incompatible materials (strong bases/oxidizers). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to GHS hazard codes (e.g., H315: skin irritation) for risk mitigation .

Q. What standard catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

  • Methodological Answer: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings. Optimize ligand choice (e.g., DABCO for SNAr reactions) to enhance regioselectivity. Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent catalyst deactivation. Monitor reaction progress via TLC or in situ spectroscopy .

Advanced Research Questions

Q. How can computational models predict regioselectivity in reactions involving this compound?

Q. How should researchers resolve contradictions in regioselectivity data across different reaction conditions?

  • Methodological Answer: Conduct systematic kinetic studies (e.g., variable-temperature NMR or stopped-flow experiments) to isolate electronic vs. steric effects. Compare computational predictions (DFT) with experimental outcomes under varying conditions (solvent polarity, catalyst loading). Use 2D NMR (HMBC, NOESY) to unambiguously assign regioisomers .

Q. What methodologies enable ecological impact assessment of this compound?

  • Methodological Answer: Perform OECD guideline tests:

  • Persistence: Measure half-life in soil/water via HPLC-MS.
  • Bioaccumulation: Calculate log Kow (octanol-water partition coefficient).
  • Toxicity: Use Daphnia magna or algal growth inhibition assays.
    Cross-reference with databases (e.g., EFSA) for analogous chloronicotinates .

Q. Data Contradiction Analysis Framework

For conflicting results (e.g., divergent regioselectivity), apply:

Source Evaluation: Check data origin (synthetic route, purity, analytical methods).

Contextual Factors: Compare temperature, solvent, and catalyst variations.

Statistical Validation: Use ANOVA or Bayesian analysis to quantify uncertainty .

Properties

IUPAC Name

methyl 5,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZINXYBRIQTEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381956
Record name Methyl 5,6-Dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56055-54-0
Record name Methyl 5,6-Dichloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5,6-dichloronicotinate
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Synthesis routes and methods I

Procedure details

To 5,6-dichloronicotinic acid (2.2 g) was added 1,1,1-trimethoxyethane (4.3 mL), followed by irradiation with microwave at 120° C. for 15 minutes. The reaction mixture was dissolved in EtOAc and washed with water. The organic layer was dried over MgSO4 and the vehicle was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:EtOAc=85:15 to 80:20) to obtain methyl 5,6-dichloronicotinate (2.2 g) as a white solid.
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Synthesis routes and methods II

Procedure details

A solution of 5,6-dichloro-nicotinic acid (1.92 g, 10 mmol, Aldrich) and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, Aldrich) in methanol (5 mL, Aldrich) was heated at reflux for 25 h. The reaction mixture was cooled to room temperature, the solvent was removed in vacuo and the residue was dissolved in EtOAc (50 mL). The solution was washed with satd. NaHCO3 (20 mL) and brine (20 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo and the residue was purified by silica gel column chromatography, eluting with 30% EtOAc/hexane to give the title compound as a white solid. MS ESI, pos. ion) m/e: 205 (M+1).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

4.45 mL of sulfuric acid was added to 5.0 g of 5,6-dichloronicotinic acid (26 mmol) dissolved in 50 mL of methanol, and refluxed under heating and stirring for 18 hours. The mixture was cooled to 4° C. neutralized with a saturated sodium bicarbonate solution, and methanol was concentrated under reduced pressure. The aqueous layer was extracted with ethyl acetate, and the organic layer was separated to be dried over magnesium sulfate, and concentrated under reduced pressure. The residue was separated by column chromatography (eluting solvent: chloroform/methanol=20/1) to obtain 5.2 g of white solid, 5,6-dichloro-nicotinic acid methyl ester (yield 97%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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